4-(1-Cyclohexylpiperidin-4-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It features a cyclohexylpiperidine moiety, which contributes to its pharmacological properties. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in treating various neurological disorders.
The synthesis of 4-(1-Cyclohexylpiperidin-4-yl)morpholine typically involves several key steps:
The synthesis often employs techniques such as:
For instance, a typical reaction might involve treating cyclohexylamine with morpholine derivatives under acidic conditions to facilitate the formation of the desired compound .
The molecular structure of 4-(1-Cyclohexylpiperidin-4-yl)morpholine can be represented as follows:
The structure consists of a morpholine ring substituted at one nitrogen with a cyclohexylpiperidine group.
Structural characterization is typically confirmed using:
4-(1-Cyclohexylpiperidin-4-yl)morpholine can participate in various chemical reactions, including:
Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of sensitive functional groups. Solvent choice and temperature control are crucial for optimizing yields and selectivity .
The mechanism of action for 4-(1-Cyclohexylpiperidin-4-yl)morpholine is primarily linked to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Pharmacological studies indicate that compounds with similar structures exhibit significant effects on behavior in animal models, supporting their role in treating conditions like schizophrenia and depression .
Relevant analyses often include:
4-(1-Cyclohexylpiperidin-4-yl)morpholine has several potential applications:
Research continues to explore its full therapeutic potential and mechanisms of action, making it a valuable candidate in drug discovery efforts .
The compound "4-(1-Cyclohexylpiperidin-4-yl)morpholine" is systematically named under IUPAC conventions as 4-[(1-Cyclohexylpiperidin-4-yl)]morpholine. This nomenclature precisely reflects its molecular architecture: a piperidine ring substituted at the 1-position with a cyclohexyl group and at the 4-position with a morpholine moiety. The structural formula consists of three interconnected cyclic components:
This arrangement creates a tertiary amine at the piperidine nitrogen and a secondary amine at the morpholine nitrogen. The structural rigidity and defined vectors for substitution make it a versatile scaffold for chemical derivatization.
The molecular formula of 4-(1-Cyclohexylpiperidin-4-yl)morpholine is C₁₅H₂₈N₂O, yielding a molecular weight of 252.41 g/mol. While the search results do not specify a unique CAS Registry Number or PubChem CID for this exact compound, closely related morpholine derivatives exhibit consistent identification patterns:
Table 1: Identifiers of Structurally Related Compounds
Compound Name | Molecular Formula | CAS Number | PubChem CID | |
---|---|---|---|---|
4-(1-Cyclohexen-1-yl)morpholine | C₁₀H₁₇NO | 670-80-4 | 69589 | |
4-Cyclohexylmorpholine | C₁₀H₁₉NO | Not specified | 22938 | |
3-Fluoro-4-morpholinoaniline | C₁₀H₁₃FN₂O | Not specified | 1485330 | [7] |
These analogs illustrate the utility of CAS and PubChem identifiers in tracking chemical entities, though the specific compound remains less documented in public databases.
The precise synthetic origin and discovery timeline of 4-(1-Cyclohexylpiperidin-4-yl)morpholine are not explicitly documented in the literature covered by the search results. However, its structural components—morpholine, piperidine, and cyclohexyl groups—have extensive histories in medicinal chemistry. Morpholine derivatives gained prominence in the late 20th century as bioisosteres and solubility-enhancing motifs [5]. Piperidine scaffolds are ubiquitous in pharmacology due to their presence in natural alkaloids and drug candidates. Cyclohexyl groups are frequently employed for their lipophilicity and conformational constraints [2] [4].
The integration of these rings into hybrid structures like 4-(1-Cyclohexylpiperidin-4-yl)morpholine likely emerged from efforts to optimize drug-like properties in the 2000s–2010s, coinciding with advances in targeted therapies for oncology and CNS disorders. Its synthesis would typically involve nucleophilic substitution (e.g., cyclohexylation of piperidin-4-ylmorpholine) or reductive amination, analogous to methods for 4-(4-nitrophenyl)thiomorpholine [9].
This compound exemplifies strategic molecular design in medicinal chemistry, leveraging synergistic effects from its hybrid heterocyclic framework:
Table 2: Functional Roles of Substituents in Medicinal Chemistry
Structural Element | Key Properties | Medicinal Chemistry Applications |
---|---|---|
Morpholine ring | Moderate polarity, H-bond acceptor, metabolic stability | Solubility enhancement; kinase hinge-binding |
Piperidine scaffold | Basic amine (pKₐ ~10), 3D rigidity | CNS penetration; GPCR/kinase target engagement |
Cyclohexyl group | High lipophilicity, stereochemical definiteness | Lipophilicity adjustment; conformational restraint |
This multifunctional architecture positions 4-(1-Cyclohexylpiperidin-4-yl)morpholine as a privileged scaffold in lead optimization, particularly for targets requiring extended, rigid hydrophobic pockets (e.g., kinases, GPCRs) [2] [5] [9].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0